N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide
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Description
N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C19H19N7O2 and its molecular weight is 377.408. The purity is usually 95%.
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Biological Activity
N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide is a complex compound that has gained attention for its potential biological activity, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N4O3 with a molecular weight of approximately 414.425 g/mol. The compound features a unique arrangement of functional groups, including a pyrazole ring, a pyrimidine ring, and a carboxamide moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These processes are optimized for yield and purity, often utilizing automated reactors for large-scale production. The specific synthetic routes can vary but generally include the formation of the pyrazole and pyrimidine rings followed by coupling reactions to form the final structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, which include this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. For instance, compounds structurally related to this derivative exhibited reduced cell viability in A549 cells when treated with concentrations around 100 µM .
The mechanism of action appears to involve the inhibition of specific enzymes or pathways critical for cancer cell survival. Notably, compounds with free amino groups demonstrated enhanced anticancer activity compared to those with acetylamino fragments .
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
N-(4-Amino) | A549 | 66 | Significant cytotoxicity |
Control (Cisplatin) | A549 | 5 | Standard chemotherapeutic agent |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. It was tested against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The results indicated that certain derivatives exhibited selective antimicrobial activity, making them candidates for further development in treating resistant infections .
The screening involved various resistant strains, demonstrating that the structural modifications significantly affect the antimicrobial efficacy.
Pathogen | Activity Observed | Notes |
---|---|---|
MRSA | Inhibitory | Effective against linezolid-resistant strains |
Klebsiella pneumoniae | Moderate | Potential for further optimization |
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Study on Anticancer Activity : A study involving A549 cells treated with this compound showed a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : Another study assessed the effectiveness against multidrug-resistant Staphylococcus aureus, revealing that modifications in the chemical structure could enhance antimicrobial properties .
Properties
IUPAC Name |
N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2/c1-12-21-16(11-17(22-12)26-10-2-9-20-26)23-13-3-5-14(6-4-13)24-19(28)15-7-8-18(27)25-15/h2-6,9-11,15H,7-8H2,1H3,(H,24,28)(H,25,27)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKOYBBDZNXAKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)C4CCC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.